Thermolabile Dipeptide Signature: Gln-His (QH) Abundance Decreases Significantly in Hyperthermophilic vs. Mesophilic Bacterial Proteins
In a systematic comparative analysis of normalized dipeptide composition across mesophilic and (hyper)thermophilic bacterial proteomes, the dipeptide Gln-His (QH) was identified as one of only 16 dipeptides whose abundance decreased significantly as organism optimal growth temperature increased [1]. This places Gln-His in a distinct thermolabile category. By contrast, dipeptides such as KE, EE, EK, and VK increased significantly in thermophilic proteins, demonstrating that not all dipeptides follow the same thermostability trend [1]. The study analyzed 400 possible dipeptide compositions, and QH was specifically called out among the significantly decreased group alongside HQ, AD, AQ, WL, QL, HA, and DA [1]. This provides a quantitative, genome-scale differentiation of Gln-His from thermostable dipeptides.
| Evidence Dimension | Normalized dipeptide compositional change in bacterial proteins as organism optimal growth temperature (OGT) increases |
|---|---|
| Target Compound Data | Gln-His (QH) composition significantly decreased (P < 0.05) in (hyper)thermophilic bacterial proteins compared to mesophilic proteins |
| Comparator Or Baseline | Thermostable dipeptides (e.g., KE, EE, EK, VK) significantly increased; other thermolabile dipeptides (HQ, AD, AQ, WL, QL, HA, DA) also significantly decreased |
| Quantified Difference | QH is among 16 of 400 dipeptides showing significant negative correlation with bacterial protein thermostability; direction of change is opposite to that of KE, EE, EK, and VK which are positively correlated |
| Conditions | Comparative genomic analysis of mesophilic vs. (hyper)thermophilic bacterial proteomes; statistical significance threshold P < 0.05; FEBS Letters, 2004 |
Why This Matters
For researchers engineering thermostable proteins or studying protein folding, this data indicates that Gln-His is a thermolabile structural element whose presence in a peptide sequence may reduce thermal stability, making it a relevant negative control or a peptide to avoid in thermostable designs compared to thermostable dipeptides such as KE or EE.
- [1] Ding Y, Cai Y, Zhang G, Xu W. The influence of dipeptide composition on protein thermostability. FEBS Letters. 2004;569(1-3):284-288. doi:10.1016/j.febslet.2004.06.009. View Source
